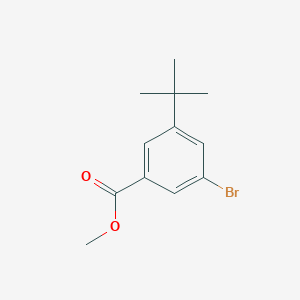

Methyl 3-bromo-5-tert-butylbenzoate

Cat. No. B1369799

Key on ui cas rn:

560131-64-8

M. Wt: 271.15 g/mol

InChI Key: XKPPDPWHRHLELX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07183270B2

Procedure details

A mixture of the commercially available methyl 3-bromo-5-tert-butylbenzoate (700 mg, 2.58 mMol), aqueous NaOH (1 N, 7.75 mL, 7.75 mMol), and Pearlman's catalyst (100 mg) in methanol (20 mL) was hydrogenated at 50 psi for 22 hours. The catalyst was removed by filtration and rinsed with a small amount of methanol. The filtrate was concentrated in-vacuo to remove methanol, and the aqueous mixture was acidified with 1 N HCl (10 mL), then extracted with ethyl acetate (3×20 mL). The combined organic phases were dried over sodium sulfate, then concentrated in-vacuo. Analysis of the resulting material by LC/MS showed that the ester had hydrolyzed to the carboxylic acid, but that the bromide was still present. The material was dissolved in methanol (20 mL), and hydrogenated overnight at 50 psi in the presence of 1 N aqueous NaOH (5.2 mL, 5.2 mMol) and 10% palladium on activated carbon (50 mg). Analysis of the crude reaction mixture by LC/MS showed that the bromine was still present, so Pearlman's catalyst (200 mg) was added, and hydrogenation at 50 psi was continued for 23 hours. MS showed that the reaction was now complete, so the reaction was worked up as described previously in this example to yield 376 mg of white powder as product. MS (AP−)=177 (M−H)++. Yield=81%.

Name

Yield

81%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:11]=1)[C:5]([O:7]C)=[O:6].[OH-].[Na+].BrBr>[OH-].[OH-].[Pd+2].CO.[Pd]>[C:12]([C:10]1[CH:9]=[C:4]([CH:3]=[CH:2][CH:11]=1)[C:5]([OH:7])=[O:6])([CH3:15])([CH3:13])[CH3:14] |f:1.2,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

700 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C(=O)OC)C=C(C1)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

7.75 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[OH-].[Pd+2]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

5.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Four

|

Name

|

|

|

Quantity

|

50 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[OH-].[Pd+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The catalyst was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with a small amount of methanol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated in-vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove methanol

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (3×20 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic phases were dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in-vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The material was dissolved in methanol (20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hydrogenated overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Analysis of the crude reaction mixture by LC/MS

|

WAIT

|

Type

|

WAIT

|

|

Details

|

hydrogenation at 50 psi was continued for 23 hours

|

|

Duration

|

23 h

|

Outcomes

Product

Details

Reaction Time |

22 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C=1C=C(C(=O)O)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 376 mg | |

| YIELD: PERCENTYIELD | 81% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |